molecular formula C19H22F3N3O3 B2544875 3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396751-83-9

3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Cat. No.: B2544875
CAS No.: 1396751-83-9
M. Wt: 397.398
InChI Key: BEZJXNBXHJTBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its molecular architecture, featuring a benzamide moiety linked to a substituted pyrimidine via an ethyl chain, is characteristic of compounds designed to modulate enzyme activity. This structural class is frequently investigated for its potential to act as a selective inhibitor of protein kinases, enzymes that are critical regulators of cell signaling pathways . The presence of a trifluoromethyl group on the pyrimidine ring is a common strategy in medicinal chemistry to enhance a compound's binding affinity and metabolic stability, making it a valuable tool for probing complex biological systems in vitro. Research into this compound may provide insights into the regulation of proliferative diseases and contribute to the development of novel therapeutic strategies. It is strictly for laboratory research applications.

Properties

IUPAC Name

3,4-diethoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O3/c1-4-27-14-7-6-13(11-15(14)28-5-2)18(26)23-9-8-17-24-12(3)10-16(25-17)19(20,21)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZJXNBXHJTBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 3,4-diethoxybenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a pyrimidine derivative under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate with 4-methyl-6-(trifluoromethyl)pyrimidine-2-yl)ethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide and related benzamide derivatives:

Compound Name Core Structure Key Substituents Reported Use/Activity Reference
This compound Benzamide 3,4-Diethoxy, 4-methyl-6-(trifluoromethyl)pyrimidine ethyl Not explicitly reported
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid) Benzamide 4-Ethoxymethoxy, 2,3-dichlorophenyl Herbicide (cellulose biosynthesis inhibitor)
N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide Pyridinecarboxamide 2-(3-Trifluoromethylphenoxy), 2,4-difluorophenyl Herbicide (phytoene desaturase inhibitor)
4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-yl)Benzamide Thienopyrimidine-benzamide 4-Methoxy, thieno[2,3-d]pyrimidine, 4-(trifluoromethyl)phenoxy Anti-microbial (broad-spectrum activity)
2-[[(3-Methyl-5-Isoxazolyl)Methyl]Thio]-N-[2-[[3-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-Benzamide Benzamide with isoxazole thioether Isoxazolemethylthio, 3-(trifluoromethyl)pyridinylaminoethyl Anti-cancer (kinase inhibition)

Key Findings:

Substituent Effects on Bioactivity: Ethoxy or methoxy groups on the benzamide core (e.g., etobenzanid) improve agrochemical activity by enhancing membrane permeability . In contrast, thienopyrimidine-linked benzamides (e.g., compound 8b in ) exhibit anti-microbial properties due to heterocyclic interactions with bacterial enzymes. The trifluoromethyl group in pyrimidine or pyridine moieties (common in ) increases metabolic resistance and target affinity, as seen in kinase inhibitors .

Analytical Data :

  • Compounds with trifluoromethylpyrimidine groups (e.g., LCMS m/z 701 in ) show higher molecular weights compared to simpler benzamides like etobenzanid. HPLC retention times (e.g., 1.27 minutes in ) correlate with increased hydrophobicity due to trifluoromethyl and ethoxy substituents.

Biological Activity

3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structure includes a benzamide core and a pyrimidine moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3,4-diethoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide, with a molecular formula of C19H22F3N3O3 and a molecular weight of 397.4 g/mol. The presence of the trifluoromethyl group and the pyrimidine ring contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H22F3N3O3
Molecular Weight397.4 g/mol
IUPAC Name3,4-diethoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
CAS Number1396751-83-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been suggested that the compound may inhibit certain pathways involved in cellular metabolism and proliferation.

  • Enzyme Inhibition : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), a validated target for developing antimalarial drugs. Studies indicate that it exhibits high selectivity against Plasmodium species while sparing human DHODH, making it a promising candidate for further development against malaria infections .
  • Antimicrobial Activity : In addition to its antimalarial properties, this compound has been evaluated for activity against Mycobacterium tuberculosis. The trifluoromethyl pyrimidinone derivatives have demonstrated significant antibacterial effects, suggesting potential use in treating tuberculosis .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Analgesic Activity : The compound is also being investigated for its analgesic effects, potentially providing pain relief through modulation of pain pathways.

Study on Antimalarial Activity

A study published in April 2021 focused on the optimization of compounds targeting DHODH for antimalarial activity. The results indicated that derivatives similar to this compound had IC50 values less than 0.03 μM against recombinant DHODH from Plasmodium falciparum, highlighting their potency as potential antimalarial agents .

Tuberculosis Research

Another significant study identified novel trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis. The findings suggested that these compounds could inhibit bacterial growth effectively at low concentrations, indicating a strong therapeutic potential for treating tuberculosis .

Q & A

What are the key structural features of 3,4-diethoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, and how do they influence its reactivity in synthetic chemistry?

Answer:
The compound features a benzamide core substituted with 3,4-diethoxy groups, linked via an ethyl spacer to a pyrimidine ring containing methyl and trifluoromethyl groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxy substituents may influence solubility and steric interactions during coupling reactions. The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution or cross-coupling reactions, as seen in analogous pyrimidine-containing benzamides .

Methodological Insight:
For functionalization, prioritize Suzuki-Miyaura couplings at the pyrimidine’s 2-position or amide bond modifications using activated acylating agents (e.g., 4-(trifluoromethyl)benzoyl chloride) under basic conditions (e.g., NaHCO₃/DCM) .

How can researchers mitigate synthetic challenges in multi-step synthesis of this compound, particularly in controlling regioselectivity and purity?

Answer:
Multi-step synthesis often faces challenges in regioselectivity during pyrimidine ring formation and purification of intermediates. Key strategies include:

  • Regioselective Pyrimidine Formation: Use directed ortho-metalation or transition-metal catalysis to ensure correct substitution patterns .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization (e.g., acetonitrile) to isolate intermediates. For final product purity (>95%), use preparative HPLC with trifluoroacetic acid as a modifier .

What analytical techniques are critical for confirming the structure and stability of this compound under experimental conditions?

Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Verify ethoxy group integration (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and pyrimidine proton environments (δ ~6.8–7.2 ppm) .
    • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Stability Assessment:
    • DSC/TGA: Monitor thermal decomposition (e.g., >150°C) to optimize storage conditions .
    • HPLC-UV: Track degradation products under accelerated stability conditions (40°C/75% RH) .

How should researchers reconcile conflicting mutagenicity data for trifluoromethylpyrimidine derivatives in Ames testing?

Answer:
While reports low mutagenicity for anomeric amides (comparable to benzyl chloride), discrepancies may arise due to:

  • Metabolite Variability: Test compound stability in S9 liver fractions.
  • Structural Nuances: The trifluoromethyl group’s electron-withdrawing effects may reduce DNA adduct formation compared to nitro or amino substituents. Validate using Ames II assays with TA98 and TA100 strains under metabolic activation .

What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

Answer:

  • Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets.
  • SAR Design: Systematically modify:
    • Ethoxy Groups: Replace with methoxy or halogens to assess steric/electronic effects.
    • Pyrimidine Substituents: Introduce bromine or methyl groups to evaluate hydrophobic interactions.
  • Data Analysis: Apply molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in ATP pockets .

How can researchers identify and validate biological targets for this compound in enzymatic or cellular assays?

Answer:

  • Target Identification:
    • Pull-Down Assays: Use biotinylated analogs with streptavidin beads and LC-MS/MS for protein identification.
    • CETSA: Monitor thermal stabilization of target proteins in cell lysates.
  • Validation:
    • IC₅₀ Determination: Perform dose-response curves in enzyme inhibition assays (e.g., ADP-Glo™ for kinases).
    • CRISPR Knockout: Validate target dependency in cellular proliferation assays .

What experimental approaches address contradictions in reported solubility and bioavailability of trifluoromethylpyrimidine derivatives?

Answer:

  • Solubility Enhancement:
    • Co-Solvents: Use DMSO/PEG 400 mixtures for in vitro assays.
    • Salt Formation: Screen with HCl or sodium citrate to improve aqueous solubility.
  • Bioavailability Studies:
    • PAMPA: Measure passive permeability.
    • Hepatic Microsomes: Assess metabolic stability (t₁/₂ >30 min desirable) .

How should researchers design stability studies to predict degradation pathways under physiological conditions?

Answer:

  • Forced Degradation: Expose the compound to:
    • Acidic/Base Conditions: 0.1M HCl/NaOH at 37°C for 24h.
    • Oxidative Stress: 3% H₂O₂ at RT for 6h.
  • Analysis: Use LC-MS to identify degradation products (e.g., de-ethylated metabolites or pyrimidine ring cleavage) .

What computational tools are effective in predicting binding modes and optimizing lead derivatives?

Answer:

  • Docking: Use Glide or MOE to model interactions with kinase ATP pockets.
  • MD Simulations: Run 100-ns trajectories (e.g., GROMACS) to assess binding stability.
  • QSAR: Apply Random Forest or PLS regression to correlate descriptors (e.g., logP, PSA) with activity .

How can researchers resolve discrepancies in reported synthetic yields for pyrimidine-ethylbenzamide analogs?

Answer:
Yield variations (~30–70%) may stem from:

  • Reagent Quality: Use freshly distilled DIPEA or anhydrous DCM to avoid side reactions.
  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling steps.
  • Reaction Monitoring: Employ in-situ FTIR or LC-MS to identify intermediates and optimize reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.